
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTP belongs to the pyrazole family of compounds and has been synthesized using various methods. In
Mécanisme D'action
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activity of PI3K, AKT, and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of the immune response. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity towards certain signaling pathways, which allows for targeted modulation of cellular processes. Additionally, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are many potential future directions for research on 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. Another area of interest is the investigation of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide's effects on other signaling pathways and cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide for therapeutic applications. Finally, the potential therapeutic applications of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders, should be explored.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide's specificity towards certain signaling pathways, low toxicity, and anti-inflammatory and anti-angiogenic effects make it an attractive candidate for further research. With continued investigation, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide may prove to be a valuable therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be synthesized using different methods, including the reaction between 4-chlorobenzoyl chloride and 5-amino-1,2,3-trimethylpyrazole in the presence of a base. Another method involves the reaction between 4-chlorophenylhydrazine and ethyl acetoacetate, followed by the reaction with 5-amino-1,2,3-trimethylpyrazole. The yield and purity of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to protect against oxidative stress and neuronal damage.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-12(13(18)16(2)3)8-15-17(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVVLDRGEZZGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

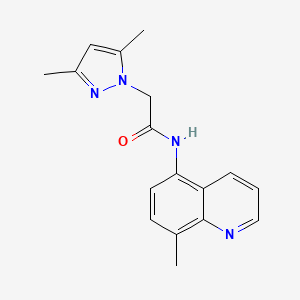
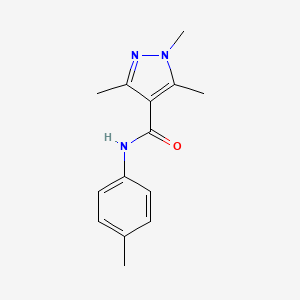
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

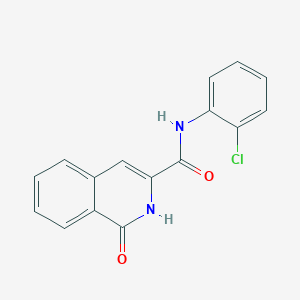
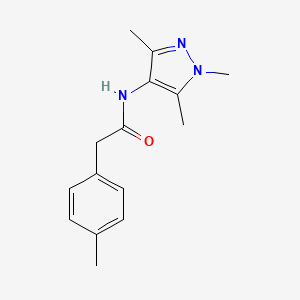
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
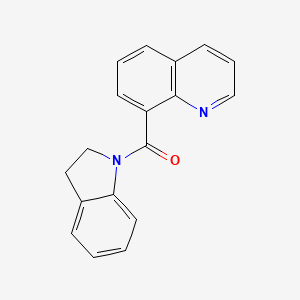

![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)

